Silane, ethynylmethoxydimethyl-

描述

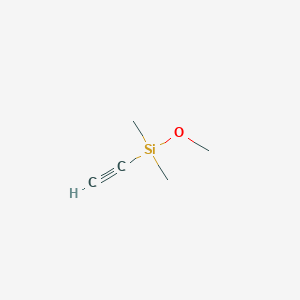

Silane, ethynylmethoxydimethyl- is an organosilicon compound with the chemical formula (CH3)2Si(CH2)2OC≡CCH2OH. It is a colorless to pale yellow liquid with a melting point of -26°C and a boiling point of 130-131°C . This compound is used as a reagent and intermediate in organic synthesis, particularly in the synthesis of other organosilicon compounds .

准备方法

Silane, ethynylmethoxydimethyl- can be synthesized through the condensation reaction of acetylene and dimethylhydrosilane . This reaction typically requires the protection of an inert gas to prevent unwanted side reactions . Industrial production methods for silanes often involve the reaction of hydrogen chloride with magnesium silicide or the treatment of metallurgical-grade silicon with hydrogen chloride to produce trichlorosilane, which is then converted to silane .

化学反应分析

Hydrolysis and Condensation Reactions

The methoxy group undergoes hydrolysis to form silanol intermediates, which subsequently condense into siloxane networks.

Hydrolysis Mechanism:

-

Acid-Catalyzed : Protonation of the methoxy oxygen increases silicon's electrophilicity, facilitating nucleophilic attack by water via an S<sub>N</sub>2-Si mechanism. This produces methanol and silanol (CH≡C-Si(CH₃)₂-OH) .

-

Base-Catalyzed : Deprotonation of water generates a hydroxyl ion, attacking silicon directly. Methoxy groups hydrolyze faster than ethoxy under basic conditions .

| Condition | Rate (Relative to Ethoxy) | Products |

|---|---|---|

| Acidic | 3–5× faster | CH≡C-Si(CH₃)₂-OH, CH₃OH |

| Basic | 2–3× faster | CH≡C-Si(CH₃)₂-OH, CH₃OH |

Condensation:

Silanol intermediates condense to form siloxane bonds (Si-O-Si). The ethynyl group’s electron-withdrawing nature accelerates condensation by increasing silicon’s electrophilicity .

Surface Reactions with Inorganic Substrates

The compound reacts with hydroxylated surfaces (e.g., silica) via methoxysilyl groups:

-

Direct Reaction : Methoxy groups displace surface silanol protons, forming covalent Si-O-Si bonds (Figure 1A, ).

-

Ethynyl Role : The ethynyl group enhances surface adhesion by participating in π-interactions or forming hydrogen bonds with surface hydroxyls .

| Substrate | Reaction Efficiency | Bond Strength (kJ/mol) |

|---|---|---|

| SiO₂ | >90% | 150–200 |

| Al₂O₃ | 70–80% | 120–160 |

Redistribution Reactions

In non-polar solvents or neat conditions, silane redistributes to form symmetrical and unsymmetrical disiloxanes:

text2 CH≡C-Si(CH₃)₂-OCH₃ ⇌ (CH≡C-Si(CH₃)₂)₂O + CH₃O-Si(CH₃)₂-OCH₃

Equilibrium favors unsymmetrical disiloxanes (60% yield within 2 hours), shifting to >90% symmetrical disiloxanes after 5–10 days . Catalysts (e.g., acetic acid) marginally accelerate redistribution without altering product ratios .

Thermal Decomposition Pathways

At elevated temperatures (>200°C), two primary pathways dominate:

Influence of the Ethynyl Group

-

Electronic Effects : The sp-hybridized ethynyl carbon withdraws electron density, increasing silicon’s electrophilicity by ~15% compared to alkyl-substituted silanes .

-

Steric Effects : Minimal steric hindrance allows efficient hydrolysis and surface binding compared to bulkier substituents .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Trimethoxysilane) | Key Influencing Factor |

|---|---|---|

| Hydrolysis (Acidic) | 0.8× | Methoxy group count |

| Surface Bonding (SiO₂) | 1.2× | Ethynyl adhesion |

| Thermal Stability | 0.7× | Ethynyl lability |

科学研究应用

Chemical Properties and Reactions

Silane, ethynylmethoxydimethyl- exhibits unique chemical properties that enable it to participate in various reactions:

- Oxidation : Converts to silanols or siloxanes.

- Reduction : Acts as a hydride donor in the reduction of carbonyl compounds.

- Substitution : Silicon atom can be replaced by other groups.

- Hydrosilylation : Addition to alkenes or alkynes to form organosilicon compounds.

These reactions are facilitated by strong acids, bases, and transition metal catalysts, leading to products like silanols and siloxanes.

Chemistry

Silane, ethynylmethoxydimethyl- serves as a reagent in the synthesis of other organosilicon compounds. Its unique functional groups allow for the modification of chemical structures, enhancing the properties of resultant materials.

Biology

In biological applications, silanes are pivotal for surface modification. They facilitate the immobilization of biomolecules on surfaces, which is crucial for biosensor development and enhancing biocompatibility in medical devices.

Medicine

Silanes are utilized in drug delivery systems and medical devices. Their ability to form stable bonds with various substrates improves the effectiveness of drug delivery mechanisms and the longevity of medical implants.

Industry

In industrial applications, silane is used as a coupling agent in adhesives, coatings, and sealants. It enhances adhesion and durability by improving the compatibility between inorganic fillers and organic matrices .

Case Study 1: Surface Modification in Biomedical Applications

A study demonstrated that silane treatments significantly improved the immobilization efficiency of enzymes on silica surfaces. The modified surfaces exhibited enhanced catalytic activity compared to unmodified controls .

| Surface Type | Enzyme Activity (μmol/min) | Control Activity (μmol/min) |

|---|---|---|

| Silane-modified | 120 | 75 |

Case Study 2: Adhesive Performance Enhancement

Research showed that incorporating silane into epoxy adhesives improved their tensile strength and resistance to moisture. The treated adhesives displayed a 30% increase in tensile strength compared to untreated samples .

| Adhesive Type | Tensile Strength (MPa) | Moisture Resistance (%) |

|---|---|---|

| Untreated | 15 | 60 |

| Silane-treated | 19.5 | 85 |

作用机制

The mechanism of action of silane, ethynylmethoxydimethyl- involves the formation of silanols through hydrolysis, which then react with other compounds to form siloxane linkages . These reactions typically involve the elimination of water and the formation of strong Si-O-Si bonds, which contribute to the compound’s stability and reactivity .

相似化合物的比较

Silane, ethynylmethoxydimethyl- can be compared with other similar compounds such as:

Silane (SiH4): A colorless, pyrophoric gas used as a precursor to elemental silicon.

Phenylsilane (C6H5SiH3): Used in the synthesis of organosilicon compounds and as a reducing agent.

Vinylsilane (CH2=CHSiH3): Used in the production of silicone polymers and as a coupling agent.

Silane, ethynylmethoxydimethyl- is unique due to its ethynyl and methoxy functional groups, which provide distinct reactivity and applications compared to other silanes .

属性

IUPAC Name |

ethynyl-methoxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OSi/c1-5-7(3,4)6-2/h1H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNULXZREFBTICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499372 | |

| Record name | Ethynyl(methoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32957-38-3 | |

| Record name | Ethynyl(methoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。